N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a pyrrolidine ring, a propoxy group, and a benzamide moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-methylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Propoxy Group: The propoxy group can be introduced through the reaction of the intermediate compound with a propyl halide under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide moiety are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide
- N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-ethoxybenzamide
- N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-butoxybenzamide
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This structural feature may also affect the compound’s binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-15-27-21-8-6-7-20(16-21)23(26)24-17-22(25-13-4-5-14-25)19-11-9-18(2)10-12-19/h6-12,16,22H,3-5,13-15,17H2,1-2H3,(H,24,26) |
InChI Key |
WEHIYXAAAYPKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
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